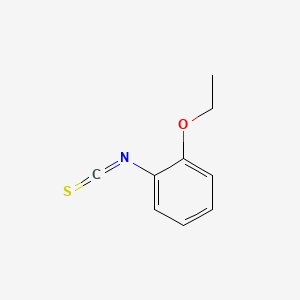

2-Ethoxyphenyl isothiocyanate

Description

The exact mass of the compound 2-Ethoxyphenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Ethoxyphenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxyphenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-2-11-9-6-4-3-5-8(9)10-7-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHMRCJOZYLGOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177743 | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23163-84-0 | |

| Record name | 1-Ethoxy-2-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23163-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023163840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Ethoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-ethoxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.320 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Ethoxyphenyl Isothiocyanate (CAS No. 23163-84-0)

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate is a specialized aromatic organic compound featuring an isothiocyanate functional group (-N=C=S) and an ethoxy substituent on a benzene ring. Identified by its CAS Number 23163-84-0, this reagent serves as a pivotal building block in modern synthetic chemistry.[1][2][3][4] Its utility stems from the unique electrophilic nature of the isothiocyanate carbon, which allows for facile reactions with a wide array of nucleophiles. This reactivity is harnessed by medicinal chemists and material scientists to construct complex molecular architectures, particularly in the synthesis of novel therapeutic agents and agrochemicals.[4] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, designed to empower researchers in leveraging this versatile compound to its full potential.

Core Physicochemical & Safety Data

A thorough understanding of a reagent's physical properties and hazard profile is a non-negotiable prerequisite for its effective and safe use in a laboratory setting. The data for 2-Ethoxyphenyl isothiocyanate is summarized below.

Physical and Chemical Properties

The ethoxy group at the ortho-position influences the compound's solubility and conformational behavior, while the isothiocyanate group dictates its chemical reactivity.

| Property | Value | Source(s) |

| CAS Number | 23163-84-0 | [1][2][3][5] |

| Molecular Formula | C₉H₉NOS | [1][3][5] |

| Molecular Weight | 179.24 g/mol | [3][5] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Density | 1.14 g/cm³ | [4][5][6] |

| Boiling Point | 223 °C | [4][5][6] |

| Purity | Typically ≥97% | [5][6] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, Dioxane). | [1] |

Hazard Identification and Safety

2-Ethoxyphenyl isothiocyanate is a hazardous substance that demands careful handling. It is classified as a lachrymator and is sensitive to moisture.[5][6] Adherence to the following GHS classifications is critical for safe laboratory practice.

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6][7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [5][6][8] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [5][6][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [5][6][8] |

Key Precautionary Statements: P261 (Avoid breathing vapors), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/clothing/eye protection/face protection).[5][6][8] Always consult the full Safety Data Sheet (SDS) before use.[9][10][11][12][13]

The Chemistry of the Isothiocyanate Group: A Hub of Reactivity

The synthetic versatility of 2-Ethoxyphenyl isothiocyanate is almost entirely derived from the reactivity of the isothiocyanate (-N=C=S) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it a prime target for nucleophilic attack.

This reactivity is the cornerstone of its application as a synthetic intermediate.[14] The general reaction mechanism involves the addition of a nucleophile to the electrophilic carbon, followed by protonation to yield a stable adduct, most commonly a thiourea derivative when the nucleophile is an amine.

Synthesis Protocol: From Amine to Isothiocyanate

Aromatic isothiocyanates are commonly synthesized from the corresponding primary amine.[15][16] While the classic method involves the use of highly toxic thiophosgene, modern approaches often utilize safer reagents that generate the thiocarbonyl group in situ or promote the desulfurization of an intermediate dithiocarbamate salt.[6][17]

The protocol below describes a common and reliable two-step, one-pot procedure starting from 2-ethoxyaniline (o-phenetidine).[6][17]

Experimental Workflow: Synthesis

Step-by-Step Methodology

Causality: This method is favored for its operational simplicity and avoidance of highly toxic reagents like thiophosgene. The reaction proceeds by first forming a dithiocarbamate salt in an aqueous medium, which is then desulfurized by an activating agent like cyanuric chloride (TCT) to yield the final isothiocyanate.[17]

-

Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer, combine 2-ethoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and water (approx. 1 M concentration relative to the amine).

-

Dithiocarbamate Formation : To the stirring mixture, add carbon disulfide (CS₂, 1.2 eq) dropwise over 20-30 minutes. Maintain the temperature at or below room temperature.

-

Reaction Monitoring : Allow the mixture to stir vigorously for 2-4 hours. The reaction's progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the complete consumption of the starting amine.

-

Desulfurization Setup : Once the formation of the dithiocarbamate salt is complete, cool the reaction flask to 0 °C in an ice bath. Separately, prepare a solution of trichlorotriazine (TCT, 0.5 eq) in dichloromethane (CH₂Cl₂).

-

Isothiocyanate Formation : Add the TCT solution dropwise to the cold, stirring reaction mixture. A precipitate may form.

-

Final Stirring : After the addition is complete, allow the reaction to stir at 0 °C for an additional 30-60 minutes.

-

Aqueous Workup : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

-

Purification : Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Ethoxyphenyl isothiocyanate as a colorless to pale yellow liquid.[4]

Spectroscopic Characterization

Confirming the identity and purity of the synthesized product is paramount. Spectroscopic methods provide a definitive structural fingerprint of the molecule.[18][19]

| Technique | Characteristic Signature |

| IR Spectroscopy | Very strong, sharp, and characteristic asymmetric -N=C=S stretching band around 2000-2200 cm⁻¹.[20] Aromatic C-H and C=C stretches will also be present. |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.1 ppm). A complex multiplet pattern for the four aromatic protons in the 6.8-7.3 ppm region. |

| ¹³C NMR | Aromatic carbons between 110-160 ppm. The distinctive isothiocyanate carbon appears around 130-140 ppm. Signals for the ethoxy carbons will also be present (~64 ppm and ~15 ppm). |

| Mass Spectrometry | The molecular ion peak (M⁺) will be observed at m/z = 179.24. |

Application in Research: Synthesis of Bioactive Thioureas

A primary application of 2-Ethoxyphenyl isothiocyanate in drug discovery is its use as an electrophile to synthesize N,N'-disubstituted thioureas. The thiourea scaffold is a "privileged structure" in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[15][21][22]

Experimental Workflow: Thiourea Synthesis

Step-by-Step Methodology

Causality: This reaction is highly efficient and typically proceeds without the need for a catalyst. The nucleophilic amine readily attacks the electrophilic carbon of the isothiocyanate, forming a stable C-N bond and generating the thiourea product. The reaction is often clean, with the primary purification challenge being the removal of excess starting material.

-

Amine Solution : In a flask, dissolve the desired primary or secondary amine (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Reagent Addition : To this solution, add 2-Ethoxyphenyl isothiocyanate (1.0 eq) either neat or as a solution in the same solvent. The addition is typically performed at room temperature.

-

Reaction Execution : Stir the reaction mixture at room temperature. Monitor the reaction by TLC until one of the starting materials is consumed. Reaction times can vary from 1 to 24 hours depending on the nucleophilicity of the amine.

-

Product Isolation : Upon completion, the desired thiourea product may precipitate directly from the reaction mixture. If so, it can be isolated by filtration and washed with a cold solvent. If the product remains in solution, the solvent is removed under reduced pressure.

-

Purification : The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure thiourea derivative.

Conclusion

2-Ethoxyphenyl isothiocyanate (CAS No. 23163-84-0) is more than a mere chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, coupled with established synthetic and analytical protocols, makes it a reliable and valuable reagent for researchers. From constructing libraries of potential drug candidates based on the thiourea scaffold to developing novel functional materials, the applications are broad and impactful. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, scientists can confidently and safely integrate this compound into their research and development workflows, accelerating the pace of discovery.

References

-

Win-Win Chemical. 23163-84-0 2-Ethoxyphenyl isothiocyanate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring 2-Ethoxyphenyl Isothiocyanate: Properties and Applications. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet (4-Methoxyphenyl isothiocyanate). [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

PubMed. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. [Link]

-

National Institutes of Health (PMC). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]

-

PubChem. o-Ethoxyphenyl isothiocyanate. [Link]

-

ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. [Link]

-

PubMed. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. [Link]

-

MDPI. A Comparative Review of Key Isothiocyanates and Their Health Benefits. [Link]

-

ResearchGate. Exploring the effects of isothiocyanates on chemotherapeutic drugs. [Link]

-

Frontiers. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure?. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

University of Calgary. Spectra Problem #7 Solution. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 23163-84-0 2-Ethoxyphenyl isothiocyanate 2-乙氧基异硫氰酸苯酯 -Win-Win Chemical [win-winchemical.com]

- 3. 2-ETHOXYPHENYL ISOTHIOCYANATE price,buy 2-ETHOXYPHENYL ISOTHIOCYANATE - chemicalbook [m.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 2-ETHOXYPHENYL ISOTHIOCYANATE | 23163-84-0 [chemicalbook.com]

- 6. 2-ETHOXYPHENYL ISOTHIOCYANATE | 23163-84-0 [amp.chemicalbook.com]

- 7. 2-Methoxyphenyl Isothiocyanate | 3288-04-8 | TCI AMERICA [tcichemicals.com]

- 8. o-Ethoxyphenyl isothiocyanate | C9H9NOS | CID 123407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. carlroth.com [carlroth.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chemicalpapers.com [chemicalpapers.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate, also known as 1-ethoxy-2-isothiocyanatobenzene, is an aromatic organosulfur compound of significant interest in synthetic and medicinal chemistry. Its unique structural arrangement, featuring an electrophilic isothiocyanate moiety ortho to a sterically influential ethoxy group, imparts a distinct reactivity profile that makes it a valuable intermediate for the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility as a building block in the development of novel therapeutic agents and functional molecules.

Core Molecular and Physical Properties

2-Ethoxyphenyl isothiocyanate is a pale yellow liquid at room temperature, characterized by the molecular formula C₉H₉NOS.[1] The presence of the highly reactive isothiocyanate (-N=C=S) functional group is central to its chemistry, enabling a wide array of synthetic transformations.[1]

Table 1: Physicochemical Properties of 2-Ethoxyphenyl Isothiocyanate

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NOS | [1][2] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| CAS Number | 23163-84-0 | [1] |

| Appearance | Pale yellow liquid | [1] |

| Boiling Point | 223 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| IUPAC Name | 1-ethoxy-2-isothiocyanatobenzene | [2] |

Molecular Structure

The structure of 2-Ethoxyphenyl isothiocyanate is defined by a benzene ring substituted with an isothiocyanate group and an adjacent ethoxy group. This ortho-substitution pattern is critical to its reactivity, as the ethoxy group can exert both steric and electronic effects on the neighboring reactive center.

Synthesis and Mechanistic Considerations

The synthesis of aryl isothiocyanates is a well-established field, with the most common and historically significant method involving the reaction of a primary aromatic amine with a thiocarbonylating agent.

Primary Synthesis Pathway: From o-Phenetidine

The industrial and laboratory-scale synthesis of 2-Ethoxyphenyl isothiocyanate typically starts from the corresponding primary amine, 2-ethoxyaniline (o-phenetidine). The classical approach utilizes highly reactive and toxic thiophosgene (CSCl₂) as the thiocarbonyl source. This reaction proceeds rapidly, often in a biphasic system with a base like calcium carbonate or sodium bicarbonate to neutralize the HCl byproduct.

Sources

An In-Depth Technical Guide to 2-Ethoxyphenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyphenyl isothiocyanate, with the CAS number 23163-84-0, is an aromatic organosulfur compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structural features, particularly the reactive isothiocyanate moiety appended to an ethoxy-substituted benzene ring, make it a versatile building block for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and reactivity profiles, and its applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical and Physical Properties

2-Ethoxyphenyl isothiocyanate is typically a colorless to pale yellow liquid at room temperature with a pungent odor.[2] It is sensitive to moisture and should be stored in a cool, dry place.[1] The presence of the ethoxy group at the ortho position influences the electronic properties and conformational flexibility of the molecule, which in turn affects its reactivity.

A summary of its key physical and chemical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 23163-84-0 | [1] |

| Molecular Formula | C₉H₉NOS | [1] |

| Molecular Weight | 179.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 223 °C | [1] |

| Density | 1.14 g/cm³ | [1] |

| Flash Point | 131.1 °C | [1] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as ethanol, DMSO, and DMF.[2][4] | |

| IUPAC Name | 1-ethoxy-2-isothiocyanatobenzene |

Synthesis and Reactivity

The synthesis of 2-Ethoxyphenyl isothiocyanate, like many aryl isothiocyanates, most commonly proceeds from its corresponding primary amine, o-phenetidine. Two primary methods are prevalent in the literature: the use of thiophosgene and the reaction with carbon disulfide.[5]

General Synthesis Pathway from o-Phenetidine

The reaction of o-phenetidine with a thiocarbonyl transfer reagent, such as thiophosgene or carbon disulfide, leads to the formation of the isothiocyanate. The use of thiophosgene is highly efficient but involves a toxic reagent, necessitating stringent safety precautions.[5] The carbon disulfide method is a common alternative.[6]

Caption: General synthesis of 2-Ethoxyphenyl isothiocyanate.

Reactivity Profile

The core of 2-Ethoxyphenyl isothiocyanate's reactivity lies in the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to nucleophilic attack, making the compound an excellent synthon for creating a variety of sulfur and nitrogen-containing heterocycles.[1]

Common reactions include:

-

Reaction with Amines: Forms N,N'-disubstituted thioureas, which are themselves valuable precursors for various bioactive molecules.[7][8]

-

Reaction with Alcohols and Thiols: Leads to the formation of thiocarbamates and dithiocarbamates, respectively.

-

Cycloaddition Reactions: The C=S and N=C bonds can participate in cycloaddition reactions to form diverse heterocyclic systems.[9]

Applications in Research and Drug Development

The ability of 2-Ethoxyphenyl isothiocyanate to readily react with nucleophiles makes it a valuable tool in the synthesis of compounds with potential therapeutic applications. Isothiocyanate-containing compounds are known to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[10]

While specific drug candidates derived directly from 2-Ethoxyphenyl isothiocyanate are not prominently in the public domain, its utility is demonstrated in the synthesis of various heterocyclic scaffolds that are central to many drug discovery programs. For instance, it can be used to synthesize substituted quinazolines and benzimidazoles, which are known pharmacophores. The ethoxy group can also serve as a handle for further molecular modifications to optimize pharmacokinetic and pharmacodynamic properties.

The general mechanism of action for many isothiocyanates involves the induction of apoptosis in cancer cells and the modulation of inflammatory pathways.[11] They can also influence cellular processes by reacting with sulfhydryl groups of proteins, thereby altering their function.

Experimental Protocols

Synthesis of N-(2-ethoxyphenyl)-N'-phenylthiourea

This protocol details a representative reaction of 2-Ethoxyphenyl isothiocyanate with an amine to form a thiourea derivative.

Materials:

-

2-Ethoxyphenyl isothiocyanate (1.0 mmol)

-

Aniline (1.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

-

To a solution of aniline (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask, add 2-Ethoxyphenyl isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

The reaction is typically complete within 1-2 hours.[7]

-

Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.

-

If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[7]

Caption: Workflow for thiourea synthesis.

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 2-Ethoxyphenyl isothiocyanate.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of isothiocyanates is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the range of 2000-2200 cm⁻¹.[12] For the closely related 2-methoxyphenyl isothiocyanate, a similar pattern in absorption is observed near 2100 cm⁻¹.[13] Additional bands corresponding to aromatic C-H stretching (around 3000-3100 cm⁻¹), C-O stretching of the ethoxy group, and aromatic C=C bending vibrations (1400-1600 cm⁻¹) would also be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), and potentially a broad signal for the proton ortho to the isothiocyanate group. Based on typical chemical shifts, the aromatic protons would appear in the range of 6.8-7.5 ppm, the quartet of the ethoxy group around 4.1 ppm, and the triplet around 1.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbons of the ethoxy group, and the isothiocyanate carbon. The isothiocyanate carbon typically appears in the range of 125-140 ppm. However, it is a well-documented phenomenon that the signal for the isothiocyanate carbon can be very broad or even "silent" due to the quadrupolar relaxation of the ¹⁴N nucleus and the flexibility of the -N=C=S group.[14][15] The aromatic carbons will resonate between approximately 110 and 160 ppm, while the ethoxy carbons will be more upfield.

-

Safety and Handling

2-Ethoxyphenyl isothiocyanate is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably a chemical fume hood.[3] It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] As a lachrymatory and corrosive substance, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory when handling this compound.[3]

Conclusion

2-Ethoxyphenyl isothiocyanate is a valuable and versatile reagent in modern organic synthesis. Its defined chemical and physical properties, coupled with the high reactivity of the isothiocyanate functional group, provide a reliable platform for the construction of complex molecular architectures. For researchers and professionals in drug development, this compound offers significant potential as a starting material for the synthesis of novel bioactive compounds and heterocyclic scaffolds. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

-

Supporting information Hydroamination of isocyanates and isothiocyanates by Alkaline Earth Metal Initiators supported by Bulky I. (n.d.). RSC Publishing. Retrieved December 12, 2025, from [Link]

-

Exploring 2-Ethoxyphenyl Isothiocyanate: Properties and Applications. (n.d.). Nbinno. Retrieved December 12, 2025, from [Link]

-

Singh, R. N. (2012). 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 91, 261–268. [Link]

-

A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

- Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. (2009). Journal of Organic Chemistry, 74(16), 5945-5952.

- Optimization of reaction conditions for thiourea synthesis

- Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). Green Chemistry, 19(17), 4099-4109.

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. (n.d.). Semantic Scholar. Retrieved December 12, 2025, from [Link]

-

Synthesis of isothiocyanates. (n.d.). Retrieved December 12, 2025, from [Link]

- Solubility of 2-Phenyl-D5-ethyl Isothiocyanate in Organic Solvents: A Technical Guide. (2025). BenchChem.

-

Isothiocyanic acid, p-chlorophenyl ester. (n.d.). Organic Syntheses. Retrieved December 12, 2025, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved December 12, 2025, from [Link]

-

Glaser, R., Hillebrand, R., Gates, K., & Jones, A. D. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. The Journal of organic chemistry, 80(9), 4504–4511. [Link]

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]

-

2-Methoxyphenyl isothiocyanate - the NIST WebBook. (n.d.). NIST. Retrieved December 12, 2025, from [Link]

-

Chemical Properties of 2-Ethoxycarbonylphenyl isothiocyanate (CAS 99960-09-5). (n.d.). Cheméo. Retrieved December 12, 2025, from [Link]

-

New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2018). Molecules, 23(11), 2824. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved December 12, 2025, from [Link]

-

2-Methoxyphenyl isothiocyanate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved December 12, 2025, from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved December 12, 2025, from [Link]

-

Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. (2023). Molecules, 28(11), 4305. [Link]

-

Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

-

Synthesis of Isothiocyanates: An Update. (2023). Molecules, 28(1), 16. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry, 15(5), 1239-1268. [Link]

-

Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]

- Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. (2015). The Journal of Organic Chemistry, 80(9), 4504-4511.

-

Therapeutic importance of synthetic thiophene. (2015). RSC Advances, 5(122), 100802-100826. [Link]

-

Reactivity and diverse synthetic applications of acyl isothiocyanates. (2016). ARKIVOC, 2016(5), 231-279. [Link]

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2024). Molecules, 29(5), 1018. [Link]

- Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. (1973). Chemical Papers, 27(6), 808-810.

-

NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved December 12, 2025, from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-ETHOXYPHENYL ISOTHIOCYANATE | 23163-84-0 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. researchgate.net [researchgate.net]

- 11. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemicalpapers.com [chemicalpapers.com]

- 13. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathways for 2-Ethoxyphenyl Isothiocyanate: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Executive Summary

2-Ethoxyphenyl isothiocyanate (CAS No. 23163-84-0) is a pivotal intermediate in the synthesis of novel therapeutic agents and specialized agrochemicals.[1] Its unique structure, featuring an isothiocyanate functional group, allows for versatile reactions, particularly in the construction of heterocyclic systems.[1][2] This guide provides an in-depth analysis of the principal synthetic routes to this compound, moving beyond mere procedural descriptions to elucidate the underlying chemical rationale and field-proven insights. We will dissect the most prevalent and reliable method—the decomposition of an in-situ generated dithiocarbamate salt derived from 2-ethoxyaniline—and provide a comparative analysis of various desulfurization agents. Furthermore, a detailed, self-validating experimental protocol is presented, alongside a discussion of alternative pathways and critical safety considerations. This document is intended for researchers and drug development professionals seeking a robust and practical understanding of 2-ethoxyphenyl isothiocyanate synthesis.

Introduction: The Strategic Importance of 2-Ethoxyphenyl Isothiocyanate

Isothiocyanates (ITCs) are a class of compounds recognized for their significant biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] 2-Ethoxyphenyl isothiocyanate serves as a crucial building block, enabling medicinal chemists to introduce the 2-ethoxyphenyl moiety into larger, more complex molecules. The compound is a pale yellow liquid with a molecular formula of C₉H₉NOS and a molecular weight of 179.24 g/mol .[1]

The core of its synthetic utility lies in the reactivity of the isothiocyanate group (-N=C=S). This electrophilic functional group readily undergoes nucleophilic addition with amines, alcohols, and thiols, making it an ideal precursor for the synthesis of thioureas, thiocarbamates, and dithiocarbamates, respectively. These products are often key scaffolds in the development of new pharmaceutical entities.

The primary challenge in synthesizing aryl isothiocyanates like 2-ethoxyphenyl isothiocyanate is achieving high yields and purity while avoiding hazardous reagents. Historically, syntheses relied on the highly toxic thiophosgene.[6][7] Modern approaches, however, have shifted towards safer, more efficient multi-step, one-pot procedures, which form the focus of this guide.

The Primary Synthetic Pathway: Decomposition of Dithiocarbamate Salts

The most common and versatile method for synthesizing aryl isothiocyanates is a two-stage process that begins with the corresponding primary amine—in this case, 2-ethoxyaniline.[3][8] This pathway involves the initial formation of a dithiocarbamate salt, which is then decomposed using a desulfurizing agent to yield the final isothiocyanate product.[6][9]

Principle of the Reaction

The overall transformation can be summarized in two key steps:

-

Dithiocarbamate Salt Formation: 2-ethoxyaniline reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.

-

Desulfurization: The dithiocarbamate salt is treated with a desulfurizing agent, which facilitates the elimination of a sulfur-containing byproduct to yield 2-ethoxyphenyl isothiocyanate.

Caption: General two-step synthesis of 2-ethoxyphenyl isothiocyanate.

Causality in Reagent Selection

Step 1: Dithiocarbamate Formation The choice of base is critical. An organic base like triethylamine (Et₃N) is commonly used as it is soluble in organic solvents and acts as a proton scavenger to drive the reaction forward.[9] For aqueous conditions, an inorganic base like potassium carbonate (K₂CO₃) may be employed.[2] The nucleophilic attack of the amine on the electrophilic carbon of CS₂ is the key bond-forming step.

Step 2: Desulfurization The selection of the desulfurizing agent is the most important variable, impacting yield, reaction time, purity, and safety. The agent's role is to activate the dithiocarbamate, turning one of the sulfur atoms into a good leaving group. A comparative analysis of common reagents is essential for protocol optimization.

| Desulfurizing Agent | Typical Conditions | Key Advantages | Trustworthiness & Causality Behind Choice |

| Lead(II) Nitrate | Aqueous solution, steam distillation[10] | Classic, well-documented method. | Reliable for simple anilines, but the heavy metal waste is a significant drawback. The lead sulfide precipitate drives the reaction.[10] |

| Ethyl Chloroformate | Biphasic or organic solvent[3][11] | Good yields, readily available reagent. | Forms a stable intermediate that decomposes upon heating, offering good control. Often used in industrial scale-up.[11] |

| Tosyl Chloride (TsCl) | One-pot, with Et₃N, in THF or CH₂Cl₂[7] | High yields (75-97%), mild conditions, rapid (30 min).[3] | Excellent choice for laboratory scale. TsCl activates the dithiocarbamate to form a labile thiotosyl ester, which rapidly decomposes.[3] |

| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP or DABCO[12] | Clean reaction, volatile byproducts, simple workup. | Boc₂O is an effective activator, and the byproducts (CO₂, t-BuOH, sulfur) are easily removed, simplifying purification.[12] |

| Iodine (I₂) | Biphasic medium (e.g., water/EtOAc) with NaHCO₃[6][12] | "Green" reagent, inexpensive, environmentally acceptable. | Mild oxidant that facilitates the intramolecular cyclization and elimination to form the isothiocyanate and elemental sulfur.[6] |

Field-Proven Experimental Protocol: One-Pot Synthesis via Tosyl Chloride

This protocol is based on the highly efficient method described by Wong and Dolman, which leverages tosyl chloride for a rapid and high-yielding synthesis.[7] It is a self-validating system as the progress can be easily monitored, and the workup is straightforward.

Materials and Reagents

-

2-Ethoxyaniline (1.0 eq)

-

Carbon Disulfide (CS₂) (1.2 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

p-Toluenesulfonyl Chloride (TsCl) (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis under an inert atmosphere

Step-by-Step Methodology

Caption: Experimental workflow for the one-pot synthesis of 2-ethoxyphenyl isothiocyanate.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-ethoxyaniline (1.0 eq) and anhydrous THF.

-

Dithiocarbamate Formation: Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the resulting mixture at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Desulfurization: Add p-toluenesulfonyl chloride (1.1 eq) in one portion. The reaction is often exothermic and may require cooling with a water bath.

-

Reaction Completion: Stir the mixture for 30 minutes at room temperature. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 2-ethoxyphenyl isothiocyanate.

Alternative Synthetic Routes

While the dithiocarbamate method is preferred, it is valuable for a researcher to be aware of alternative pathways.

The Thiophosgene Method

This is the classical method for isothiocyanate synthesis.[3] It involves the direct reaction of 2-ethoxyaniline with thiophosgene (CSCl₂) in the presence of a base like NaHCO₃ in a biphasic system (e.g., CH₂Cl₂/water).[13]

-

Expertise & Trustworthiness: While effective and high-yielding, thiophosgene is extremely toxic and difficult to handle.[3][6] Its use is now largely restricted due to safety concerns, and less hazardous alternatives like triphosgene are sometimes used as surrogates.[3] This method should only be considered when other methods fail and with stringent safety protocols in place.

Isocyanide Sulfuration

A more modern and "green" approach involves the direct reaction of an isocyanide with elemental sulfur.[14][15] The synthesis of 2-ethoxyphenyl isocyanide from 2-ethoxyaniline would be the prerequisite step. The subsequent reaction with elemental sulfur, often catalyzed by a base like DBU, provides the isothiocyanate in an atom-economical fashion.[15]

-

Expertise & Trustworthiness: This method avoids toxic reagents like CS₂ and thiophosgene. Its primary limitation is the availability or synthesis of the corresponding isocyanide precursor. It represents a more sustainable direction in isothiocyanate synthesis.[14]

Safety and Handling

-

Reagents: Carbon disulfide is highly flammable and volatile. Tosyl chloride is a corrosive solid. All manipulations should be performed in a well-ventilated fume hood.

-

Product: Isothiocyanates, including 2-ethoxyphenyl isothiocyanate, are generally considered lachrymatory and are skin and respiratory tract irritants.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves, is mandatory throughout the procedure.

Conclusion

The synthesis of 2-ethoxyphenyl isothiocyanate is most reliably and safely achieved through a one-pot process involving the formation of a dithiocarbamate salt from 2-ethoxyaniline and CS₂, followed by desulfurization. Among the various desulfurizing agents, tosyl chloride and di-tert-butyl dicarbonate represent the best balance of efficiency, safety, and operational simplicity for a laboratory setting.[3][7][12] The choice of a specific pathway should always be guided by an assessment of the available facilities, scale of the reaction, and a paramount commitment to safety. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and optimize the synthesis to consistently obtain high-purity material for applications in drug discovery and development.

References

-

Marrero, J., et al. (2023). Synthesis of Isothiocyanates: An Update. National Center for Biotechnology Information (PMC - NIH). Available at: [Link]

-

Kim, H., et al. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Fazekas, E., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available at: [Link]

-

Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

New Syntheses of Aryl isothiocyanates. (2001). ResearchGate. Available at: [Link]

-

Kim, H., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Royal Society of Chemistry. Available at: [Link]

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available at: [Link]

-

Pahlow, S., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]

-

Wong, R., & Dolman, S. J. (2007). A New Mild and Simple Approach to Isothiocyanates. Journal of Organic Chemistry. Referenced in: [Link]

-

Examples of biologically related isothiocyanates and recent approaches to their synthesis. (2021). ResearchGate. Available at: [Link]

-

Exploring 2-Ethoxyphenyl Isothiocyanate: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Xu, Y-J., et al. (2011). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Dains, F. B., et al. (1921). Phenyl Isothiocyanate. Organic Syntheses. Available at: [Link]

-

Li, Z-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal. Available at: [Link]

- Process of preparing an isothiocyanate intermediate used in the preparation of xylazine. (1991). Google Patents.

-

Methods of synthesizing isothiocyanates. (2020). ResearchGate. Available at: [Link]

-

Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Carmella, S. G., et al. (2016). Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. PubMed. Available at: [Link]

-

Wu, X., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]

- 12. cbijournal.com [cbijournal.com]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

Reactivity and mechanism of action of 2-Ethoxyphenyl isothiocyanate

An In-depth Technical Guide to the Reactivity and Mechanism of Action of 2-Ethoxyphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of 2-Ethoxyphenyl isothiocyanate, a member of the broader class of organic isothiocyanates known for their significant biological activity. We delve into the fundamental principles governing its reactivity, focusing on the electrophilic nature of the isothiocyanate functional group. The narrative elucidates the compound's mechanism of action within biological systems, highlighting its covalent interactions with cellular nucleophiles and subsequent modulation of critical signaling pathways, including the Keap1-Nrf2 antioxidant response and pro-apoptotic pathways. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for understanding and investigating this potent molecule.

Introduction: The Isothiocyanate Scaffold

2-Ethoxyphenyl isothiocyanate (CAS 23163-84-0) is an aromatic organic compound featuring an ethoxy group and an isothiocyanate group (-N=C=S) attached to a benzene ring.[1][2] Its molecular formula is C₉H₉NOS.[1] While specific research on the 2-ethoxy variant is limited, its chemical behavior and biological potential can be largely inferred from the extensive studies on related isothiocyanates (ITCs). ITCs are widely recognized for their presence in cruciferous vegetables (e.g., broccoli, watercress) where they exist as glucosinolate precursors.[3][4][5] Upon plant cell damage, the enzyme myrosinase hydrolyzes these precursors to release ITCs, which are responsible for the vegetables' pungent flavor and, more importantly, their well-documented chemopreventive and anti-inflammatory properties.[6][7][8] The central theme of ITC bioactivity is the potent electrophilicity of the isothiocyanate carbon, which renders it highly reactive toward cellular nucleophiles, forming the basis of its mechanism of action.[9][10]

Physicochemical Properties and Synthesis

-

Molecular Weight: 179.24 g/mol .[2]

-

Boiling Point: 223 °C.[12]

-

Density: 1.14 g/cm³.[1]

-

Reactivity: Sensitive to moisture and lachrymatory.[12]

The synthesis of isothiocyanates is well-established. A common laboratory and industrial method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is subsequently treated with a desulfurylating agent like tosyl chloride or ethyl chloroformate to yield the final isothiocyanate product.[13][14] Another versatile approach uses phenyl chlorothionoformate to react with amines.

Core Reactivity: The Electrophilic Hub

The chemical reactivity of 2-Ethoxyphenyl isothiocyanate is dominated by the -N=C=S functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.[9][15] This makes it a prime target for nucleophilic attack.

The general reaction mechanism involves the addition of a nucleophile to the central carbon, forming an unstable intermediate that rearranges to a stable adduct.[9] In a biological context, the most significant nucleophiles are the thiol groups (-SH) of cysteine residues in proteins and glutathione (GSH), and to a lesser extent, the amine groups (-NH₂) of lysine residues.[10][16]

-

Reaction with Thiols: The reaction with a thiol (R'-SH) forms a dithiocarbamate adduct. This is a reversible but often stable covalent modification. The reaction with the cellular antioxidant glutathione is a key step in the metabolism and detoxification of ITCs, but also a mechanism that can deplete cellular GSH, leading to oxidative stress.[4][17][18]

-

Reaction with Amines: The reaction with a primary or secondary amine (R'-NH₂) forms a thiourea derivative.[11] This covalent bonding to amine-containing residues on proteins can also lead to significant alterations in protein function.

Mechanism of Action in Biological Systems

The bioactivity of ITCs is not due to classical receptor-ligand interactions but rather to the covalent modification of key cellular proteins. This "promiscuous" reactivity allows ITCs to influence a multitude of cellular processes simultaneously.[6][19]

The Keap1-Nrf2 Antioxidant Response Pathway

A primary mechanism for the chemopreventive effects of ITCs is the potent activation of the Nrf2 signaling pathway.[8][10][16]

-

Normal State: Under normal conditions, the transcription factor Nrf2 (Nuclear factor-erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which targets Nrf2 for degradation.[10][19]

-

ITC Intervention: Keap1 is rich in highly reactive cysteine residues. ITCs, including 2-Ethoxyphenyl isothiocyanate, act as electrophiles that covalently modify these cysteine thiols on Keap1.[16][19]

-

Nrf2 Liberation: This modification changes the conformation of Keap1, preventing it from binding and degrading Nrf2.

-

Nuclear Translocation & Gene Expression: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes.[8][20] This triggers the transcription of a battery of Phase II detoxification and cytoprotective enzymes, such as Glutathione S-transferases (GSTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and heme oxygenase-1 (HO-1).[3][21]

This upregulation of the cell's endogenous antioxidant defense system helps neutralize carcinogens and protect against oxidative damage.[7]

Induction of Apoptosis and Cell Cycle Arrest

In cancer cells, ITCs can overwhelm cellular defense mechanisms, leading to programmed cell death (apoptosis) and halting cell proliferation.[22][23]

-

ROS Generation: While ITCs trigger antioxidant responses, at higher concentrations they can lead to the depletion of intracellular glutathione (GSH), disrupting redox homeostasis and causing a surge in reactive oxygen species (ROS).[4][19] This oxidative stress can damage mitochondria, leading to the release of cytochrome c.

-

MAPK and Caspase Activation: The release of cytochrome c and other cellular stress signals activate key signaling cascades like the mitogen-activated protein kinase (MAPK) pathway and subsequently the caspase family of proteases, which execute the apoptotic program.[16][23]

-

Bcl-2 Family Regulation: ITCs can modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (like Bcl-2, Mcl-1) and upregulating pro-apoptotic members (like Bax, Bak).[23][24]

-

Cell Cycle Arrest: ITCs have been shown to arrest the cell cycle, often at the G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs), thereby preventing cancer cells from dividing.[3][16]

Other Key Molecular Targets

The electrophilic nature of ITCs allows them to interact with a wide range of other protein targets, contributing to their diverse biological effects:

-

Inhibition of NF-κB: The transcription factor NF-κB is a master regulator of inflammation. ITCs can inhibit the NF-κB pathway, contributing to their anti-inflammatory effects.[4][22]

-

HDAC Inhibition: Some ITCs can act as histone deacetylase (HDAC) inhibitors. By preventing the removal of acetyl groups from histones, they can alter gene expression, for example, by reactivating silenced tumor suppressor genes.[3][16]

-

Deubiquitinating Enzyme (DUB) Inhibition: Recent studies have shown that ITCs can inhibit DUBs such as USP9x.[24] These enzymes are crucial for protein stability, and their inhibition by ITCs can lead to the degradation of key oncogenic and anti-apoptotic proteins like Mcl-1 and Bcr-Abl.[24]

Quantitative Data on Isothiocyanate Activity

While specific quantitative data for 2-Ethoxyphenyl isothiocyanate is not widely published, the following table summarizes representative data for well-studied ITCs to provide a comparative context for their biological potency.

| Isothiocyanate (ITC) | Assay Type | Cell Line / Target | Endpoint | Result | Reference(s) |

| Phenethyl ITC (PEITC) | Cytotoxicity | A549 (Lung Cancer) | IC₅₀ (Cell Viability) | ~10 µM | [17] |

| Benzyl ITC (BITC) | Enzyme Inhibition | Human Glutathione Reductase | Kᵢ (inactivation) | 259.87 µM | [25] |

| Sulforaphane (SFN) | Apoptosis Induction | A549 (Lung Cancer) | Apoptosis (%) | Significant increase at 12.5 µM | [17] |

| Moringa ITCs | Gene Expression | HK-2 (Renal Cells) | Nrf2 Upregulation | 1.25–5 µM | [10] |

| 3-Methoxyphenyl ITC | Enzyme Inhibition | Human COX-2 | % Inhibition | ~99% at 50 µM | [10] |

Note: The values presented are illustrative and can vary based on experimental conditions, cell type, and exposure time.

Experimental Protocols for Investigation

To evaluate the reactivity and biological efficacy of 2-Ethoxyphenyl isothiocyanate, a series of well-defined experiments are required. The following protocols provide a robust starting point.

Protocol: Spectrophotometric Assay for Thiol Reactivity

This protocol quantifies the reactivity of 2-Ethoxyphenyl isothiocyanate with a model thiol, N-acetyl-L-cysteine (NAC), by monitoring the change in absorbance over time. The formation of the dithiocarbamate adduct can be tracked spectrophotometrically.

Materials:

-

2-Ethoxyphenyl isothiocyanate

-

N-acetyl-L-cysteine (NAC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous ethanol or DMSO (for stock solution)

-

UV-Vis Spectrophotometer with temperature control

Procedure:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of 2-Ethoxyphenyl isothiocyanate in anhydrous ethanol or DMSO. Prepare a 10 mM stock solution of NAC in PBS (pH 7.4). Causality Note: Using an anhydrous solvent for the ITC stock is crucial to prevent hydrolysis.

-

Reaction Setup: In a quartz cuvette, add PBS to a final volume of 1 mL. Add NAC to a final concentration of 100 µM.

-

Equilibration: Place the cuvette in the spectrophotometer and allow the temperature to equilibrate to 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 2-Ethoxyphenyl isothiocyanate to a final concentration of 100 µM. Mix quickly by inverting the cuvette.

-

Data Acquisition: Immediately begin monitoring the change in absorbance at a predetermined wavelength (typically determined by a wavelength scan of the product, often around 270-300 nm) every 30 seconds for 30-60 minutes.

-

Control: Run a parallel experiment containing only the ITC in PBS to control for any spontaneous degradation or absorbance changes.

-

Analysis: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. This provides a quantitative measure of reactivity.

Protocol: Cell Viability and Apoptosis Assessment

This workflow determines the cytotoxic and pro-apoptotic effects of 2-Ethoxyphenyl isothiocyanate on a cancer cell line (e.g., A549 lung cancer cells).

Conclusion and Future Perspectives

2-Ethoxyphenyl isothiocyanate, as a representative of the ITC class, is a highly reactive electrophilic molecule with significant potential as a modulator of cellular pathways. Its primary mechanism of action is the covalent modification of protein thiols, most notably on Keap1, leading to the activation of the cytoprotective Nrf2 pathway. At higher, pharmacologically relevant concentrations in cancer models, it can induce apoptosis through oxidative stress and modulation of key signaling cascades.

Future research should focus on several key areas:

-

Target Identification: Utilizing advanced proteomics and chemical biology techniques to identify the specific protein targets of 2-Ethoxyphenyl isothiocyanate in various cell types.

-

Structure-Activity Relationship (SAR): Systematically comparing the potency of the 2-ethoxy variant with other ortho-, meta-, and para-substituted phenyl isothiocyanates to understand how substituent position and electronics influence reactivity and biological activity.

-

In Vivo Efficacy: Moving beyond cell culture to assess the compound's bioavailability, metabolism, and efficacy in preclinical animal models of disease.

By continuing to unravel the complex interplay between its chemical reactivity and its biological consequences, the scientific community can better harness the therapeutic potential of 2-Ethoxyphenyl isothiocyanate and related compounds.

References

- Brown, K. K., & Hampton, M. B. (2011). Biological targets of isothiocyanates. Biochimica et Biophysica Acta (BBA) - General Subjects, 1810(9), 888-894.

- Samec, D., & Srivastava, S. (2014). Molecular targets of isothiocyanates in cancer: Recent advances. Current Pharmaceutical Design, 20(33), 5397-5411.

- BenchChem. (2025). A Comparative Analysis of Isothiocyanate Reactivity with Nucleophiles. BenchChem Technical Guides.

- Linus Pauling Institute, Oregon State University. Isothiocyanates.

- Srivastava, S. K., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular and Cellular Biochemistry, 405(1-2), 1-17.

- Al-Hiari, Y. M., et al. (1995). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES.

- Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1437-1444.

- LookChem. (n.d.).

- Shawali, A. S., & Abbas, N. S. (2018).

- Kim, S. (2022).

- Wikipedia. (n.d.).

- Guidechem. (n.d.).

- Wilderspin, A. F., & Green, N. M. (1983). The reaction of fluorescein isothiocyanate with thiols: a method for assay of isothiocyanates. Analytical Biochemistry, 132(2), 449-455.

- BenchChem. (2025).

- Kala, C., et al. (2018). Isothiocyanates: A Review. Research Journal of Pharmacognosy, 5(2), 71-89.

- Wang, L., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Journal of Medicinal Chemistry, 55(17), 7786-7796.

- Cornblatt, B. S., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Current Pharmacology Reports, 1(1), 49-59.

- Wang, C., et al. (2017). Characterisation of naturally occurring isothiocyanates as glutathione reductase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1239-1246.

- Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food Science and Technology, 59(8), 2945-2957.

- Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 10(10), 1599.

- Velasco-Jiménez, J. A., et al. (2013). Mechanism of action of isothiocyanates. A review. Revista Chapingo Serie Horticultura, 19(2), 191-203.

- National Center for Biotechnology Information. (n.d.).

- Kategaya, L., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(23), 5134-5144.

- Sun, X.-Q., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674.

- Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Anti-Cancer Drugs, 13(4), 331-338.

- Nakamura, Y., & Miyoshi, N. (2010). Electrophiles in foods: the current status of isothiocyanates and their chemical biology. Bioscience, Biotechnology, and Biochemistry, 74(2), 242-255.

- Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(4), 438-451.

- ChemicalBook. (n.d.).

- Jakubíková, J., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. International Journal of Molecular Sciences, 24(21), 15817.

Sources

- 1. innospk.com [innospk.com]

- 2. o-Ethoxyphenyl isothiocyanate | C9H9NOS | CID 123407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 2-ETHOXYPHENYL ISOTHIOCYANATE | 23163-84-0 [amp.chemicalbook.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arkat-usa.org [arkat-usa.org]

- 16. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 17. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Electrophiles in foods: the current status of isothiocyanates and their chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 23. redalyc.org [redalyc.org]

- 24. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

The Multifaceted Biological Activities of Isothiocyanates: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals derived from glucosinolate precursors in cruciferous vegetables, have garnered significant scientific interest for their broad spectrum of biological activities.[1] Renowned for their potent anticancer, anti-inflammatory, and antimicrobial properties, ITCs represent a promising avenue for the development of novel therapeutic and chemopreventive agents.[2] This in-depth technical guide provides a comprehensive overview of the core biological activities of ITCs, with a focus on the underlying molecular mechanisms, experimental methodologies for their evaluation, and crucial considerations for translational research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge to facilitate further exploration and application of these versatile compounds.

Introduction: The Chemical Biology of Isothiocyanates

Isothiocyanates are characterized by the functional group –N=C=S, which confers a high degree of electrophilicity, enabling them to react with nucleophilic cellular targets and modulate a variety of signaling pathways.[1] The specific biological effects of an ITC are dictated by the nature of its side chain (R-group), leading to a diverse array of activities among different ITC compounds.[3] Prominent examples include sulforaphane from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard.[4] The bioavailability of ITCs is a critical factor influencing their in vivo efficacy and is dependent on the processing of their glucosinolate precursors by the plant enzyme myrosinase or gut microbiota.[4][5]

Anticancer Activities: A Multi-pronged Approach to Taming Malignancy

The anticancer properties of isothiocyanates are well-documented and are attributed to their ability to influence multiple stages of carcinogenesis, from initiation to progression and metastasis.[6][7] Their mechanisms of action are multifaceted, targeting key cellular processes that are dysregulated in cancer.

Core Anticancer Mechanisms

-

Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[7] This is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades.[8]

-

Cell Cycle Arrest: By modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), ITCs can induce cell cycle arrest, primarily at the G2/M phase, thereby inhibiting cancer cell proliferation.[6][9]

-

Inhibition of Angiogenesis: ITCs have been shown to interfere with the formation of new blood vessels, a process critical for tumor growth and metastasis, by down-regulating pro-angiogenic factors like vascular endothelial growth factor (VEGF).[10]

-

Modulation of Biotransformation Enzymes: ITCs can inhibit Phase I enzymes that activate pro-carcinogens and induce Phase II detoxification enzymes, which promote the excretion of carcinogens.[11][12] This dual action helps to prevent the initiation of cancer.

-

Epigenetic Regulation: Emerging evidence suggests that ITCs can influence epigenetic modifications, such as inhibiting histone deacetylases (HDACs), which can lead to the re-expression of silenced tumor suppressor genes.[7][12]

Key Signaling Pathways

The anticancer effects of ITCs are orchestrated through the modulation of several critical signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, is a primary target. ITCs activate Nrf2, leading to the upregulation of a battery of cytoprotective genes.[13]

Figure 1: Activation of the Nrf2 signaling pathway by isothiocyanates.

Experimental Protocols for Assessing Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1x10^5 cells/well and allow them to adhere for 24 hours.[14]

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of the ITC (e.g., 3-50 µM) and incubate for 24-72 hours.[14][15]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]

-

Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14][16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][17]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of ITC for a specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[18]

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-30 minutes at room temperature in the dark.[11][18]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[10][17]

Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]

Protocol:

-

Cell Treatment and Harvesting: Treat cells with ITC, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.[19]

-

Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing PI and RNase A. Incubate overnight at 4°C in the dark.[19]

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.[20]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected ITCs in various cancer cell lines.

| Isothiocyanate | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Sulforaphane | PC-3 (Prostate) | Trypan Blue | ~30 (72h) | [15] |

| Sulforaphane | DU 145 (Prostate) | Trypan Blue | ~30 (72h) | [15] |

| Allyl isothiocyanate | PC-3 (Prostate) | Trypan Blue | ~15-17 | [15] |

| Phenethyl isothiocyanate | HepG2 (Liver) | MTT | Varies | [14] |

| Benzyl isothiocyanate | B16F10 (Melanoma) | MTT | Varies | [14] |

Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of many diseases, including cancer.[11] Isothiocyanates exhibit potent anti-inflammatory properties by targeting key inflammatory pathways.

Core Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of ITCs involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[11] ITCs can prevent the degradation of the NF-κB inhibitor, IκB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[11]

Figure 2: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Experimental Protocols for Assessing Anti-inflammatory Activity

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants or biological fluids.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence or absence of the ITC.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific cytokine ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.

-

Data Analysis: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

This assay measures the DNA binding activity of NF-κB in nuclear extracts, providing a direct assessment of its activation.[21][22]

Protocol:

-

Nuclear Extract Preparation: Treat cells with an inflammatory stimulus and/or ITC, then prepare nuclear extracts.

-

Assay Procedure: Use a commercially available NF-κB transcription factor assay kit. This typically involves incubating the nuclear extracts in a 96-well plate coated with a dsDNA sequence containing the NF-κB binding site.[22]

-

Detection: The bound NF-κB is then detected using a specific primary antibody, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[22]

-

Data Analysis: Measure the absorbance to quantify NF-κB DNA binding activity.

Antimicrobial Properties: A Natural Defense Against Pathogens

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[23][24]

Core Antimicrobial Mechanisms